Cas no 1310947-47-7 (4-Bromo-2-chloro-1-(ethylsulfanyl)benzene)

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is a halogenated aromatic compound featuring bromo and chloro substituents alongside an ethylsulfanyl functional group. This structure imparts reactivity suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations in synthetic organic chemistry. The presence of both bromine and chlorine enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The ethylsulfanyl group further contributes to its potential as a building block for sulfur-containing derivatives. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, making it valuable for research and industrial applications requiring precise functionalization. Proper handling and storage are recommended due to its halogenated nature.
4-Bromo-2-chloro-1-(ethylsulfanyl)benzene structure
1310947-47-7 structure
商品名:4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
CAS番号:1310947-47-7
MF:C8H8BrClS
メガワット:251.571119308472
CID:6003094
PubChem ID:58452326

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
    • 4-Bromo-2-chloro-1-(ethylthio)benzene
    • Benzene, 4-bromo-2-chloro-1-(ethylthio)-
    • VDYKZFAVOVELEH-UHFFFAOYSA-N
    • FT-0753150
    • 1310947-47-7
    • EN300-6733560
    • 4-bromo-2-chloro-1-ethylsulfanylbenzene
    • SCHEMBL2416681
    • インチ: 1S/C8H8BrClS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
    • InChIKey: VDYKZFAVOVELEH-UHFFFAOYSA-N
    • ほほえんだ: C1(SCC)=CC=C(Br)C=C1Cl

計算された属性

  • せいみつぶんしりょう: 249.92186g/mol
  • どういたいしつりょう: 249.92186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3(Predicted)
  • ふってん: 277.1±30.0 °C(Predicted)

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6733560-0.05g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95.0%
0.05g
$226.0 2025-03-13
Enamine
EN300-6733560-0.1g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95.0%
0.1g
$337.0 2025-03-13
1PlusChem
1P028NXL-100mg
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95%
100mg
$479.00 2023-12-22
Aaron
AR028O5X-10g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95%
10g
$5767.00 2023-12-16
1PlusChem
1P028NXL-250mg
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95%
250mg
$657.00 2023-12-22
Aaron
AR028O5X-250mg
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95%
250mg
$687.00 2025-02-16
Enamine
EN300-6733560-2.5g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95.0%
2.5g
$1903.0 2025-03-13
Enamine
EN300-6733560-0.5g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95.0%
0.5g
$758.0 2025-03-13
Enamine
EN300-6733560-10.0g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95.0%
10.0g
$4176.0 2025-03-13
1PlusChem
1P028NXL-1g
4-bromo-2-chloro-1-(ethylsulfanyl)benzene
1310947-47-7 95%
1g
$1262.00 2023-12-22

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene 関連文献

4-Bromo-2-chloro-1-(ethylsulfanyl)benzeneに関する追加情報

Comprehensive Overview of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS No. 1310947-47-7)

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS No. 1310947-47-7) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromine and chlorine substitution pattern combined with an ethylsulfanyl functional group, makes it a versatile building block for cross-coupling reactions and heterocyclic chemistry. The compound’s high purity and thermal stability have garnered significant attention in R&D laboratories, particularly in the development of novel bioactive molecules and electronic materials.

In recent years, the demand for halogenated benzene derivatives like 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene has surged due to their critical role in Suzuki-Miyaura coupling and palladium-catalyzed reactions. Researchers frequently search for "synthesis methods for bromo-chloro benzene derivatives" or "applications of ethylsulfanyl groups in organic chemistry," reflecting the compound’s relevance in modern synthetic strategies. Its low toxicity profile and compatibility with green chemistry principles further enhance its appeal for sustainable industrial applications.

The compound’s spectroscopic properties (e.g., NMR, IR, and MS data) are well-documented, aiding in quality control and structural verification. Analytical techniques such as HPLC and GC-MS are commonly employed to ensure batch-to-batch consistency, a key concern for manufacturers targeting high-performance materials. Discussions on platforms like ResearchGate often highlight its utility in designing OLED precursors or photovoltaic additives, aligning with the global push for renewable energy solutions.

From a commercial perspective, 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is available in varying pack sizes (e.g., 1g to 1kg) to cater to both academic and industrial needs. Suppliers emphasize custom synthesis options to address niche requirements, such as isotopic labeling (13C/2H) for tracer studies. FAQs like "how to store ethylsulfanyl benzene derivatives" underscore the importance of moisture-sensitive handling and argon-packed storage to maintain longevity.

Emerging trends link this compound to AI-driven drug discovery, where its scaffold is used to train machine learning models for molecular property prediction. Patent filings reveal its incorporation into anticancer agent prototypes, though detailed mechanisms remain proprietary. Environmental studies also explore its biodegradation pathways, addressing concerns about persistent organic pollutants (POPs).

In summary, 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene (CAS No. 1310947-47-7) bridges multiple scientific disciplines, from medicinal chemistry to nanotechnology. Its adaptability to flow chemistry setups and microwave-assisted synthesis positions it as a future-proof reagent, while ongoing research into its catalytic applications promises further breakthroughs. For detailed protocols or COA (Certificate of Analysis) inquiries, consult reputable chemical databases or supplier catalogs.

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